Thioinosine monophosphate

Beschreibung

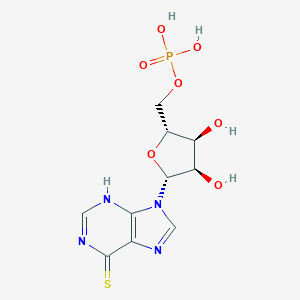

Structure

3D Structure

Eigenschaften

IUPAC Name |

[3,4-dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N4O7PS/c15-6-4(1-20-22(17,18)19)21-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)23/h2-4,6-7,10,15-16H,1H2,(H,11,12,23)(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRFOXLVOKTUTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N4O7PS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53-83-8 |

Source

|

| Record name | Thioinosinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to Thioinosine Monophosphate: Structure, Function, and Therapeutic Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioinosine monophosphate (TIMP) is a pivotal intermediate in the metabolism of thiopurine drugs, a class of immunosuppressants and anti-cancer agents. This guide provides a comprehensive overview of the structure, function, and metabolic pathways of TIMP. It details the mechanisms by which TIMP and its derivatives exert their cytotoxic and immunomodulatory effects, primarily through the inhibition of de novo purine (B94841) synthesis and the induction of apoptosis in activated T-lymphocytes. This document also provides detailed experimental protocols for the quantification of thiopurine metabolites and the assessment of their cytotoxicity, alongside visual representations of key metabolic and signaling pathways to facilitate a deeper understanding of its complex role in cellular processes.

Introduction

Thiopurine drugs, including azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), are integral to the treatment of various conditions, from acute lymphoblastic leukemia to autoimmune disorders such as Crohn's disease.[1] These drugs are administered as inactive prodrugs that require intracellular conversion to their active metabolites to exert their therapeutic effects.[1] Central to this metabolic activation is the formation of this compound (TIMP), also known as thioinosinic acid.[2] The subsequent metabolism of TIMP leads to the formation of two key classes of active metabolites: thioguanine nucleotides (TGNs) and methylated this compound (meTIMP). TGNs are incorporated into DNA and RNA, leading to cytotoxicity, while meTIMP is a potent inhibitor of de novo purine synthesis.[3][4] A significant downstream effect of thiopurine therapy is the induction of apoptosis in activated T-cells, a process mediated in part by the inhibition of the small GTPase, Rac1.[4] This guide will delve into the intricate details of TIMP's structure, its complex metabolic network, its functional consequences, and the experimental methodologies used to study it.

Structure of this compound

This compound is a purine nucleotide analog. It consists of a hypoxanthine (B114508) base that is thioated at the 6th position, attached to a ribose sugar, which is in turn phosphorylated at the 5' position.

Table 1: Physicochemical Properties of this compound [2][5]

| Property | Value |

| Chemical Formula | C₁₀H₁₃N₄O₇PS |

| Molar Mass | 364.27 g/mol |

| IUPAC Name | [(2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |

| Synonyms | Thioinosinic acid, 6-Mercaptopurine riboside-5'-phosphate, 6-Thioinosine 5'-phosphate |

The Thiopurine Metabolic Pathway

The conversion of thiopurine prodrugs to their active metabolites is a complex process involving several key enzymes. Understanding this pathway is crucial for optimizing therapeutic efficacy and minimizing toxicity.

Azathioprine is first converted to 6-mercaptopurine (6-MP), which then enters the intracellular metabolic cascade.[1] The enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) catalyzes the conversion of 6-MP to this compound (TIMP).[3] From this central point, the metabolic pathway diverges.

-

Anabolic Pathway to Thioguanine Nucleotides (TGNs): TIMP is sequentially converted by inosine (B1671953) monophosphate dehydrogenase (IMPDH) and guanosine (B1672433) monophosphate synthetase (GMPS) to thioguanosine monophosphate (TGMP).[3] TGMP is then further phosphorylated to thioguanosine diphosphate (B83284) (TGDP) and thioguanosine triphosphate (TGTP). These TGNs are the primary cytotoxic metabolites that are incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis.[4]

-

Catabolic and Inhibitory Pathway: The enzyme thiopurine S-methyltransferase (TPMT) methylates TIMP to form methyl-thioinosine monophosphate (meTIMP).[6] meTIMP is a potent inhibitor of the enzyme phosphoribosyl pyrophosphate amidotransferase (PPAT), which catalyzes the first committed step of de novo purine synthesis.[7] This inhibition leads to a depletion of the purine nucleotide pool, further contributing to the drug's anti-proliferative effects.

References

- 1. Thiopurine methyltransferase - Wikipedia [en.wikipedia.org]

- 2. Inosine-5′-monophosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PPAT phosphoribosyl pyrophosphate amidotransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Thioinosine Monophosphate: A Purine Analog Antimetabolite In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thioinosine Monophosphate (TIMP) as a Purine (B94841) Analog Antimetabolite

This compound (TIMP) is a pivotal intracellular metabolite of thiopurine drugs, a class of purine analog antimetabolites widely employed in the treatment of various diseases, including acute lymphoblastic leukemia, autoimmune disorders such as Crohn's disease and rheumatoid arthritis, and in organ transplant recipients to prevent rejection.[1] The parent drugs, azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), are prodrugs that necessitate intracellular conversion to their active forms to exert their cytotoxic and immunosuppressive effects.[1] TIMP is a central molecule in this metabolic pathway, serving as a precursor to the therapeutically active thioguanine nucleotides (TGNs) and also being a substrate for competing catabolic pathways that modulate the overall efficacy and toxicity of thiopurine therapy. This guide provides a comprehensive technical overview of the metabolism, mechanisms of action, quantitative pharmacology, and experimental analysis of TIMP and its derivatives.

Metabolic Activation and Catabolism of Thiopurines

The conversion of thiopurine prodrugs to their active metabolites is a complex process involving several key enzymes. The balance between the anabolic and catabolic pathways is a critical determinant of therapeutic outcome and is influenced by genetic polymorphisms in these enzymes.

Anabolic Pathway (Activation):

-

Conversion to 6-Mercaptopurine (6-MP): Azathioprine is initially converted to 6-MP, a process that can occur non-enzymatically via reaction with glutathione.[2]

-

Formation of this compound (TIMP): 6-MP is then converted to TIMP by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which utilizes 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate.[3] This is a crucial activation step.

-

Conversion to Thioguanine Nucleotides (TGNs): TIMP is further metabolized to the active 6-thioguanine nucleotides (TGNs). This conversion is a two-step process initiated by inosine (B1671953) monophosphate dehydrogenase (IMPDH), which converts TIMP to thioxanthosine monophosphate (TXMP). Subsequently, guanosine (B1672433) monophosphate synthetase (GMPS) converts TXMP to thioguanosine monophosphate (TGMP).[1][4] TGMP is then phosphorylated to thioguanosine diphosphate (B83284) (TGDP) and thioguanosine triphosphate (TGTP), the primary active metabolites.[1]

Catabolic Pathways (Inactivation and Alternative Metabolites):

-

S-methylation by Thiopurine S-Methyltransferase (TPMT): Both 6-MP and TIMP are substrates for TPMT, which catalyzes their S-methylation to 6-methylmercaptopurine (B131649) (6-MMP) and 6-methylthioinosine (B81876) monophosphate (MeTIMP), respectively.[5] MeTIMP is a potent inhibitor of de novo purine synthesis.[6]

-

Oxidation by Xanthine (B1682287) Oxidase (XO): 6-MP can be oxidized by xanthine oxidase to the inactive metabolite 6-thiouric acid.[3]

The interplay between HGPRT, TPMT, and XO activities dictates the proportion of 6-MP that is shunted towards the active TGNs versus the inactive or alternatively active metabolites.

Mechanisms of Action of TIMP Metabolites

The cytotoxic and immunosuppressive effects of thiopurines are mediated by the downstream metabolites of TIMP through multiple mechanisms:

-

Incorporation into Nucleic Acids: The active thioguanine nucleotides, particularly 6-thiodeoxyguanosine triphosphate (dTGTP) and 6-thioguanosine (B559654) triphosphate (TGTP), are incorporated into DNA and RNA, respectively, during replication and transcription.[1] This incorporation disrupts the normal function of these nucleic acids.

-

Induction of Apoptosis via Mismatch Repair (MMR): The incorporation of thioguanine into DNA is recognized by the DNA mismatch repair (MMR) system.[7] The MMR machinery attempts to repair the DNA, leading to futile repair cycles that result in single-strand breaks.[7] The accumulation of these breaks triggers cell cycle arrest and ultimately apoptosis.[7]

-

Inhibition of De Novo Purine Synthesis: The methylated metabolite of TIMP, 6-methylthis compound (MeTIMP), is a potent inhibitor of the enzyme glutamine-5-phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), which is the rate-limiting step in de novo purine synthesis.[8] This leads to a depletion of the intracellular pool of purine nucleotides, further contributing to the antimetabolite effect.

-

Inhibition of Rac1 Signaling: Thioguanosine triphosphate (TGTP) has been shown to directly bind to and inhibit the small GTPase Rac1. Rac1 is a key regulator of T-cell proliferation and survival. Inhibition of Rac1 by TGTP disrupts downstream signaling pathways, leading to apoptosis in activated T-cells.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the key enzymes and metabolites in the thiopurine pathway. It is important to note that specific kinetic constants can vary depending on the experimental conditions and the source of the enzyme.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Ki | Notes |

| HGPRT | 6-Mercaptopurine | Data not available | Data not available | - | The conversion of 6-MP to TIMP is a critical activation step.[3] |

| TPMT | This compound | Data not available | Data not available | - | TIMP is a better substrate for TPMT than thioguanine nucleotides. |

| IMPDH | This compound | Data not available | Data not available | - | This enzyme is a key step in the conversion of TIMP to active TGNs. |

| PRPP Amidotransferase | - | - | - | Data not available | Inhibited by MeTIMP, but a specific Ki value is not readily available in the literature. |

Table 2: Pharmacokinetic Parameters of Thiopurine Metabolites

| Metabolite | Half-life | Therapeutic Range (in RBCs) | Toxic Range (in RBCs) |

| 6-Thioguanine Nucleotides (6-TGN) | ~5 days | > 235 pmol/8 x 10⁸ | > 450 pmol/8 x 10⁸ (associated with leukopenia) |

| 6-Methylmercaptopurine Ribonucleotides (6-MMPR) | ~5 days | - | > 5700 pmol/8 x 10⁸ (associated with hepatotoxicity) |

Experimental Protocols for Metabolite Quantification

The quantification of intracellular thiopurine metabolites, including TIMP, is crucial for therapeutic drug monitoring and research. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

General Workflow for Thiopurine Metabolite Analysis:

Detailed Methodological Considerations:

-

Sample Preparation: The first step typically involves the isolation of red blood cells (RBCs) from whole blood, as they are a common surrogate for monitoring intracellular thiopurine metabolite levels. This is followed by cell lysis to release the intracellular contents.

-

Acid Hydrolysis: To measure the total amount of thiopurine bases incorporated into nucleotides, an acid hydrolysis step is often employed. This breaks the phosphate (B84403) bonds, converting the various nucleotide forms (mono-, di-, and triphosphates) into their corresponding bases (e.g., 6-thioguanine), which can then be quantified.

-

Chromatography: Reversed-phase HPLC with UV detection or LC-MS/MS is used to separate the thiopurine metabolites from other cellular components.

-

Internal Standards: The use of appropriate internal standards is crucial for accurate quantification to account for variations in sample preparation and instrument response.

Conclusion and Future Directions

This compound stands as a central hub in the complex metabolic network of thiopurine drugs. Its conversion to active thioguanine nucleotides and its diversion to methylated metabolites that inhibit de novo purine synthesis underscore the multifaceted mechanism of action of this class of drugs. The clinical efficacy and toxicity of thiopurines are intricately linked to the balance of these metabolic pathways, which is in turn governed by the activity of key enzymes like HGPRT, TPMT, and IMPDH.

While significant progress has been made in understanding the qualitative aspects of TIMP metabolism and action, a notable gap remains in the availability of precise quantitative data, particularly the kinetic constants of the enzymes involved. Future research should focus on elucidating these parameters to enable the development of more sophisticated pharmacokinetic and pharmacodynamic models. Such models would be invaluable for personalizing thiopurine therapy, optimizing dosing strategies to maximize efficacy while minimizing toxicity, and guiding the development of novel purine analog antimetabolites with improved therapeutic indices. Further investigation into the detailed downstream signaling events following Rac1 inhibition and DNA/RNA incorporation will also provide deeper insights into the cellular responses to these potent therapeutic agents.

References

- 1. IMPDH activity in thiopurine-treated patients with inflammatory bowel disease - relation to TPMT activity and metabolite concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and mechanism of inosine monophosphate dehydrogenase in complex with the immunosuppressant mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]

- 4. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacogenetics during standardised initiation of thiopurine treatment in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Implementation of TPMT testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. impactfactor.org [impactfactor.org]

An In-Depth Technical Guide to the Enzymatic Synthesis of Thioinosine Monophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of thioinosine monophosphate (TIMP), a critical active metabolite of thiopurine drugs. Thiopurines, such as 6-mercaptopurine (B1684380) (6-MP), are widely used as immunosuppressants and anti-cancer agents. Their therapeutic efficacy is dependent on their metabolic conversion to thiopurine nucleotides, with TIMP being the initial and pivotal product. This document details the enzymatic pathways, with a primary focus on the synthesis of TIMP from 6-MP catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). We present detailed experimental protocols for enzyme purification, TIMP synthesis, and its quantification. Furthermore, this guide includes a compilation of quantitative data on enzyme kinetics and analytical methodologies, presented in structured tables for easy reference and comparison. Visual diagrams generated using Graphviz are provided to illustrate the metabolic pathways and experimental workflows. This guide is intended to be a valuable resource for researchers and professionals involved in drug development, pharmacology, and biochemistry, providing the necessary technical information to produce and study this important nucleotide analog.

Introduction

This compound (TIMP), also known as thioinosinic acid, is a sulfur-containing purine (B94841) nucleotide analog. It serves as a central intermediate in the metabolism of thiopurine drugs, a class of medications that includes azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (B1684491) (6-TG).[1][2][3] These drugs are inactive prodrugs that require intracellular enzymatic conversion to their respective active metabolites to exert their cytotoxic and immunosuppressive effects.[2]

The primary pathway for the bioactivation of 6-MP is its conversion to TIMP. This reaction is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which transfers a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the purine base.[1][2] Once formed, TIMP can be further metabolized into other active thiopurine nucleotides, such as thioguanosine monophosphate (TGMP), which can ultimately be incorporated into DNA and RNA, leading to cytotoxicity.[1] Additionally, TIMP can be methylated to form methyl-thioinosine monophosphate (MeTIMP), a potent inhibitor of de novo purine synthesis.[3]

Given its central role in the mechanism of action of thiopurine drugs, the ability to synthesize and quantify TIMP is of significant interest to researchers in pharmacology, drug development, and clinical diagnostics. This guide provides a detailed technical overview of the enzymatic synthesis of TIMP, focusing on practical experimental protocols and quantitative data.

Enzymatic Synthesis of this compound

The core of the enzymatic synthesis of TIMP is the reaction catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

The HGPRT-Catalyzed Reaction

HGPRT facilitates the conversion of 6-mercaptopurine (6-MP) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into this compound (TIMP) and pyrophosphate (PPi).[1][2]

Reaction:

6-Mercaptopurine + 5-Phosphoribosyl-1-pyrophosphate ---(HGPRT, Mg²⁺)--> this compound + Pyrophosphate

This reaction is analogous to the salvage pathway of natural purine bases, where HGPRT recycles hypoxanthine (B114508) and guanine (B1146940) into their respective mononucleotides.

Signaling Pathway

The metabolic fate of 6-mercaptopurine is multifaceted, with the formation of TIMP being the initial and rate-limiting step for its therapeutic activity. The following diagram illustrates the central role of HGPRT in the thiopurine metabolic pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of TIMP.

Expression and Purification of Recombinant Human HGPRT

The production of highly active recombinant HGPRT is a prerequisite for the efficient in vitro synthesis of TIMP. Human HGPRT can be expressed in E. coli and purified using standard chromatographic techniques.[4][5][6]

Protocol:

-

Gene Cloning and Expression:

-

The coding sequence for human HPRT1 (Accession No. P00492) is cloned into a suitable bacterial expression vector, such as pT7-7 or a pET vector with an N-terminal His-tag.[6]

-

The expression plasmid is transformed into an HPRT-deficient E. coli strain (e.g., a strain with a deletion in the hpt gene).

-

Bacterial cultures are grown to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) and protein expression is induced with an appropriate inducer (e.g., IPTG for lac-based promoters).

-

Cells are harvested by centrifugation after a suitable induction period (e.g., 3-4 hours at 37°C).

-

-

Cell Lysis and Clarification:

-

The bacterial cell pellet is resuspended in a lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0, 250 mM NaCl, 20% glycerol).[4][5]

-

Cells are lysed by sonication or using a French press.

-

The cell lysate is centrifuged at high speed (e.g., >10,000 x g) for 30 minutes at 4°C to pellet cellular debris. The supernatant containing the soluble recombinant HGPRT is collected.

-

-

Purification:

-

For His-tagged protein: The clarified lysate is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. The His-tagged HGPRT is then eluted with a buffer containing a higher concentration of imidazole.

-

For untagged protein: Purification can be achieved using a combination of ion-exchange and affinity chromatography.[6]

-

The purity of the recombinant HGPRT should be assessed by SDS-PAGE, and the protein concentration can be determined using a standard protein assay (e.g., Bradford assay).[4]

-

In Vitro Enzymatic Synthesis of this compound (TIMP)

This protocol describes the enzymatic conversion of 6-mercaptopurine to TIMP using purified recombinant HGPRT.

Reaction Components:

-

Recombinant Human HGPRT: Purified as described above.

-

6-Mercaptopurine (6-MP): Substrate.

-

5-Phosphoribosyl-1-pyrophosphate (PRPP): Co-substrate.

-

Reaction Buffer: A buffer to maintain optimal pH and provide necessary cofactors. A common buffer is Tris-HCl.[5]

-

Magnesium Chloride (MgCl₂): Required cofactor for HGPRT activity.

Protocol:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture in a microcentrifuge tube containing the following components at the indicated final concentrations:

-

50 mM Tris-HCl, pH 7.5 - 8.8[7]

-

5 mM MgCl₂

-

1 mM Dithiothreitol (DTT) (optional, to maintain a reducing environment)

-

500 µM 5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

100 µM 6-Mercaptopurine (6-MP)

-

-

The final reaction volume can be scaled as needed.

-

-

Enzyme Addition and Incubation:

-

Initiate the reaction by adding purified recombinant human HGPRT to the reaction mixture to a final concentration of approximately 1-10 µg/mL.

-

Incubate the reaction mixture at 37°C for a specified time, for example, 30-60 minutes. The optimal incubation time may need to be determined empirically based on the desired yield.

-

-

Reaction Termination:

-

Terminate the reaction by adding an equal volume of cold 0.4 M perchloric acid to precipitate the enzyme and other proteins.

-

Alternatively, the reaction can be stopped by heat inactivation at 95°C for 5 minutes.

-

-

Sample Preparation for Analysis:

-

Centrifuge the terminated reaction mixture at high speed to pellet the precipitated protein.

-

The supernatant containing the synthesized TIMP can be collected and analyzed directly by HPLC or LC-MS/MS, or stored at -20°C for later analysis.

-

Experimental Workflow

The following diagram outlines the general workflow for the enzymatic synthesis and analysis of TIMP.

Quantitative Data

This section presents quantitative data relevant to the enzymatic synthesis of TIMP, including enzyme kinetics and analytical parameters.

Kinetic Parameters of Human HGPRT

The following table summarizes the reported kinetic parameters for human hypoxanthine-guanine phosphoribosyltransferase with its natural substrates and the drug substrate 6-mercaptopurine.

| Substrate | Km (µM) | Vmax (nmol/mg/h) | Reference |

| Hypoxanthine | 6 - 285 | Not consistently reported | [8] |

| Guanine | Not specified | Not consistently reported | |

| 6-Mercaptopurine | Not specified | Not specified | |

| PRPP | 17 - >1000 | Not consistently reported | [8] |

Note: Specific kinetic data for 6-mercaptopurine as a substrate for purified human HGPRT is not widely available in the literature under standardized conditions. The provided ranges for natural substrates are from studies on various mutant forms of the enzyme.

Analytical Methods for TIMP Quantification

Several analytical methods are available for the quantification of TIMP. High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and robust techniques.

| Method | Column | Mobile Phase | Detection | LLOQ | Reference |

| HPLC-UV | Reversed-phase C18 | Methanol-water with triethylamine | UV (342 nm for 6-TG after hydrolysis) | ~3 pmol/8 x 10⁸ erythrocytes | [9] |

| LC-MS/MS | XSelect Peptide HSS T3 | Acetonitrile/water with formic acid | ESI-MS/MS | 0.2 µmol/L for 6-TG | [10] |

| LC-MS/MS | Not specified | Methanol and water | ESI-MS/MS | Not specified | [11] |

LLOQ: Lower Limit of Quantification

Conclusion

This technical guide has provided a detailed framework for the enzymatic synthesis of this compound. By leveraging recombinant human hypoxanthine-guanine phosphoribosyltransferase, researchers can efficiently produce TIMP in vitro for a variety of applications, including pharmacological studies, the development of analytical standards, and investigations into the mechanisms of thiopurine drug action and resistance. The provided experimental protocols and quantitative data serve as a valuable starting point for scientists and professionals in the field. Further optimization of reaction conditions may be necessary to maximize the yield and purity of the synthesized TIMP for specific applications. The continued study of TIMP and its metabolic pathways will undoubtedly contribute to the advancement of personalized medicine and the development of more effective therapeutic strategies involving thiopurine drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nkmaxbio.com [nkmaxbio.com]

- 5. elabscience.com [elabscience.com]

- 6. Expression of active human hypoxanthine-guanine phosphoribosyltransferase in Escherichia coli and characterisation of the recombinant enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human Recombinant HGPRT [novocib.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmtech.com [pharmtech.com]

- 10. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Metabolic Pathway of Thioinosine Monophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core metabolic pathway of thioinosine monophosphate (TIMP), a crucial intermediate in the metabolism of thiopurine drugs. Thiopurines, including azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), are integral to the treatment of various neoplastic and autoimmune diseases.[1] Their therapeutic efficacy and toxicity are critically dependent on the complex intracellular metabolic pathways that convert these prodrugs into active cytotoxic metabolites and other derivatives.

This document details the enzymatic reactions, key intermediates, and regulatory aspects of the TIMP pathway. It presents available quantitative data on enzyme kinetics, outlines detailed experimental protocols for the quantification of key enzymes and metabolites, and provides visual diagrams of the metabolic and experimental workflows to facilitate a deeper understanding of this critical pharmacological process.

The this compound Metabolic Pathway

The metabolism of thiopurine drugs is a complex network of competing anabolic and catabolic enzymatic pathways. The central molecule in this network is this compound (TIMP), which is formed from 6-mercaptopurine (6-MP).[2] The metabolic fate of TIMP determines the balance between the production of active cytotoxic 6-thioguanine nucleotides (6-TGNs) and other metabolites, some of which are associated with toxicity.[3]

The key enzymes governing this pathway are:

-

Hypoxanthine-guanine phosphoribosyltransferase (HPRT): This enzyme catalyzes the conversion of 6-MP to TIMP, a crucial activation step.[4]

-

Thiopurine S-methyltransferase (TPMT): TPMT is a key enzyme that methylates both 6-MP and TIMP, leading to the formation of 6-methylmercaptopurine (B131649) (6-MMP) and 6-methylthioinosine (B81876) monophosphate (6-MeTIMP), respectively.[5] Genetic polymorphisms in the TPMT gene can lead to reduced enzyme activity, increasing the risk of severe toxicity from thiopurine drugs.[6]

-

Inosine (B1671953) monophosphate dehydrogenase (IMPDH): This enzyme converts TIMP to 6-thioxanthosine (B11829551) monophosphate (6-TXMP), a step in the pathway leading to the formation of 6-TGNs.[2][7]

-

Guanosine monophosphate synthetase (GMPS): GMPS then converts 6-TXMP to 6-thioguanosine (B559654) monophosphate (6-TGMP), a key component of 6-TGNs.[8]

-

Xanthine oxidase (XO): This enzyme is involved in the catabolism of 6-MP to the inactive metabolite 6-thiouric acid.[9]

The primary active metabolites, 6-TGNs (which include 6-TGMP, 6-thioguanosine diphosphate, and 6-thioguanosine triphosphate), exert their cytotoxic effects by incorporating into DNA and RNA.[2] The methylated metabolite, 6-MeTIMP, is a potent inhibitor of de novo purine (B94841) synthesis.[10]

Signaling Pathway Diagram

Caption: Metabolic pathway of thiopurine drugs.

Quantitative Data

The following tables summarize available quantitative data for key enzymes and metabolites in the this compound metabolic pathway. It is important to note that kinetic parameters can vary depending on the experimental conditions, such as pH, temperature, and substrate concentrations.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax | Source |

| 5'-Nucleotidase | Thio-IMP | 33-109 | 3.99-19.5 nmol/10⁶ cells/h | [1][11] |

| 5'-Nucleotidase | Thio-GMP | 33-109 | 3.99-19.5 nmol/10⁶ cells/h | [1][11] |

| 5'-Nucleotidase | Methylthio-IMP | 33-109 | 3.99-19.5 nmol/10⁶ cells/h | [1][11] |

| IMP Dehydrogenase | IMP | - | - | [12] |

Note: Specific Km and Vmax values for HPRT and TPMT with their respective thio-substrates are not consistently reported in the reviewed literature under standardized conditions and therefore are not included in this table. The data for 5'-Nucleotidase shows a range as the study investigated overall activity with multiple substrates.

Table 2: Thiopurine Metabolite Concentrations in Clinical Practice

| Metabolite | Therapeutic Range | Toxic Threshold | Source |

| 6-Thioguanine Nucleotides (6-TGN) | 230 - 400 pmol/8 x 10⁸ RBCs | > 450 pmol/8 x 10⁸ RBCs (myelotoxicity) | [13] |

| 6-Methylmercaptopurine Nucleotides (6-MMPN) | Varies | > 5700 pmol/8 x 10⁸ RBCs (hepatotoxicity) | [14] |

RBCs: Red Blood Cells

Experimental Protocols

This section provides detailed methodologies for the determination of TPMT enzyme activity and the quantification of thiopurine metabolites in red blood cells using High-Performance Liquid Chromatography (HPLC).

Determination of Thiopurine S-methyltransferase (TPMT) Activity in Erythrocytes by HPLC

This protocol is based on the measurement of 6-methylmercaptopurine (6-MMP) formation from the substrate 6-mercaptopurine (6-MP).[15][16]

Workflow Diagram:

Caption: Workflow for TPMT activity assay.

Materials:

-

Whole blood collected in EDTA tubes

-

S-adenosyl-L-methionine (SAM) solution

-

6-mercaptopurine (6-MP) solution

-

Dithiothreitol (DTT)

-

Phosphate (B84403) buffer

-

Perchloric acid

-

HPLC system with UV detector

-

Reversed-phase C18 column

Procedure:

-

Preparation of Erythrocyte Hemolysate:

-

Centrifuge the whole blood to separate erythrocytes.

-

Wash the erythrocyte pellet with saline solution.

-

Lyse the erythrocytes by freeze-thawing or with hypotonic buffer.

-

Determine the hemoglobin concentration of the hemolysate for normalization.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the erythrocyte hemolysate, phosphate buffer, DTT, SAM solution, and 6-MP solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding ice-cold perchloric acid.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant containing 6-MMP to a clean tube.

-

Further extraction with an organic solvent like acetonitrile may be performed to concentrate the analyte.[15]

-

-

HPLC Analysis:

-

Inject a defined volume of the final extract onto a reversed-phase C18 column.

-

Elute the analytes using a mobile phase, for example, a mixture of phosphate buffer and methanol.

-

Detect 6-MMP using a UV detector at an appropriate wavelength (e.g., 290 nm).

-

Quantify the amount of 6-MMP produced by comparing the peak area to a standard curve of known 6-MMP concentrations.

-

-

Calculation of TPMT Activity:

-

Express TPMT activity as the amount of 6-MMP produced per unit of hemoglobin per hour (e.g., nmol 6-MMP/g Hb/hr).

-

Quantification of 6-Thioguanine Nucleotides (6-TGNs) in Erythrocytes by HPLC

This protocol involves the hydrolysis of 6-TGNs to 6-thioguanine (6-TG) followed by HPLC quantification.[12][17]

Workflow Diagram:

Caption: Workflow for 6-TGN measurement.

Materials:

-

Whole blood collected in EDTA tubes

-

Perchloric acid

-

Dithiothreitol (DTT)

-

Internal standard (e.g., 6-mercaptopurine)

-

HPLC system with UV or fluorescence detector

-

Reversed-phase C18 column

Procedure:

-

Erythrocyte Lysis and Deproteinization:

-

Isolate erythrocytes from whole blood by centrifugation.

-

Lyse the erythrocytes and deproteinize the sample by adding perchloric acid containing DTT.

-

Centrifuge to remove precipitated proteins.

-

-

Hydrolysis of 6-TGNs:

-

Transfer the supernatant to a new tube.

-

Heat the sample at 100°C for a specified time (e.g., 45-60 minutes) to hydrolyze the 6-thioguanine nucleotides to 6-thioguanine.[12]

-

-

HPLC Analysis:

-

After cooling, inject a portion of the hydrolyzed sample directly onto the HPLC system.

-

Separate 6-TG from other components on a reversed-phase C18 column using a suitable mobile phase (e.g., a mixture of phosphate buffer and methanol).

-

Detect 6-TG using a UV detector (e.g., at 342 nm) or a more sensitive fluorescence detector.

-

Quantify 6-TG by comparing its peak area to that of a standard curve prepared with known concentrations of 6-TG. An internal standard should be used to correct for variations in extraction and injection.

-

-

Calculation of 6-TGN Concentration:

-

Calculate the concentration of 6-TGNs in the original erythrocyte sample, typically expressed as pmol per 8 x 10⁸ red blood cells.

-

Conclusion

The metabolic pathway of this compound is a complex and critical determinant of the efficacy and toxicity of thiopurine drugs. A thorough understanding of the roles of key enzymes such as HPRT, TPMT, and IMPDH, as well as the balance between the formation of active 6-TGNs and other metabolites, is essential for optimizing therapy and minimizing adverse effects. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working in this field. Further research is needed to fully elucidate the kinetic parameters of all enzymes involved and to refine and standardize analytical methodologies for routine clinical monitoring.

References

- 1. ClinPGx [clinpgx.org]

- 2. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiopurine metabolites and the role of thiopurine methyltransferase activity in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Thiopurine Methyltransferase Activity and Thiopurine Metabolites in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Implementation of TPMT testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inosine-5′-monophosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Role of 5'-nucleotidase in thiopurine metabolism: enzyme kinetic profile and association with thio-GMP levels in patients with acute lymphoblastic leukemia during 6-mercaptopurine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic mechanism of human inosine 5'-monophosphate dehydrogenase type II: random addition of substrates and ordered release of products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantification of Thiopurine Nucleotides in Erythrocytes and Clinical Application to Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of thiopurine S-methyltransferase (TPMT) activity by comparing various normalization factors: reference values for Estonian population using HPLC-UV assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Validation of a high-performance liquid chromatography method for thiopurine S-methyltransferase activity in whole blood using 6-mercaptopurine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assay of 6-thioguanine nucleotide, a major metabolite of azathioprine, 6-mercaptopurine and 6-thioguanine, in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gateway to Thiopurine Efficacy: A Technical Guide to the Cellular Uptake and Transport of Thioinosine Monophosphate Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioinosine monophosphate (TIMP) and its subsequent metabolites, such as the thioguanine nucleotides (TGNs), are the cornerstone of the therapeutic efficacy of thiopurine drugs like azathioprine (B366305) and 6-mercaptopurine (B1684380) (6-MP). These agents are critical in the treatment of acute lymphoblastic leukemia and autoimmune disorders. However, TIMP is synthesized intracellularly, making the cellular uptake of its precursor, 6-MP, the rate-limiting step for its pharmacological activity. This technical guide provides an in-depth analysis of the transport mechanisms governing 6-MP's entry into target cells, offering a comprehensive overview of the key transporters, their kinetics, and the experimental methodologies used to elucidate these pathways. Understanding this crucial first step is paramount for optimizing drug efficacy, overcoming resistance, and developing novel therapeutic strategies.

Introduction: The Intracellular Activation of Thiopurines

Thiopurine drugs are administered as inactive prodrugs. Azathioprine is rapidly converted to 6-mercaptopurine (6-MP) non-enzymatically and enzymatically.[1] The therapeutic action of 6-MP is entirely dependent on its transport into the cell and subsequent metabolic activation. Once inside the cell, the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-MP into this compound (TIMP).[2][3][4]

TIMP itself is a pivotal molecule that can follow several metabolic routes:

-

It can be methylated by thiopurine S-methyltransferase (TPMT) to form methyl-thioinosine monophosphate (MeTIMP), a potent inhibitor of de novo purine (B94841) synthesis.[5][6][7]

-

It can be converted through a series of enzymatic steps, initiated by inosine (B1671953) monophosphate dehydrogenase (IMPDH), into thioguanine nucleotides (TGNs).[2][3] These TGNs are the primary cytotoxic metabolites that exert their effect by being incorporated into DNA and RNA.[3][8]

Given that TIMP is a phosphorylated nucleotide, it cannot readily cross the cell membrane. Therefore, the focus of cellular uptake is on its precursor, 6-MP. The expression and activity of specific membrane transporters are critical determinants of how much 6-MP reaches the intracellular machinery for conversion to TIMP, ultimately influencing therapeutic outcomes.

The Thiopurine Metabolic Pathway

The conversion of 6-MP to its active and inactive metabolites is a complex process involving competing enzymatic pathways. The balance between the anabolic pathway leading to TGNs and the catabolic pathways influences both the drug's effectiveness and its toxicity.

Cellular Transport Mechanisms for 6-Mercaptopurine

The uptake of 6-MP is a carrier-mediated process involving several members of the Solute Carrier (SLC) superfamily.[3] Both sodium-independent (equilibrative) and sodium-dependent (concentrative) transporters have been identified as key players.

Key Transporter Families

-

Equilibrative Nucleoside Transporters (ENTs / SLC29 Family): These transporters facilitate the bidirectional movement of nucleosides and nucleobases down their concentration gradient.[9] ENT1 (SLC29A1) and ENT2 (SLC29A2) are the most well-characterized members.[9][10] While both transport nucleosides, ENT2 also efficiently transports nucleobases like 6-MP.[10][11] Studies in T-lymphoblastic cell lines have shown that resistance to thiopurines is associated with reduced expression of ENT2.[12][13]

-

Concentrative Nucleoside Transporters (CNTs / SLC28 Family): These transporters move nucleosides against their concentration gradient, a process coupled to the influx of sodium ions.[14] CNT2 (purine-preferring) and CNT3 (broad selectivity) are implicated in thiopurine transport.[3] Resistance to 6-MP in leukemia cells has been linked to decreased expression of CNT3.[12][13]

-

Equilibrative Nucleobase Transporter 1 (ENBT1 / SLC43A3): More recently, ENBT1 has been identified as a key transporter of 6-MP.[15] Transfection of cells with SLC43A3 was shown to increase sensitivity to the cytotoxic effects of 6-MP by over seven-fold.[15] This transporter has a high affinity for 6-MP and its expression level correlates with the rate of 6-MP uptake in leukemia cell lines.[16]

Efflux Systems

The net intracellular accumulation of 6-MP and its metabolites is also governed by efflux transporters. Members of the ATP-binding cassette (ABC) family, specifically Multidrug Resistance-Associated Proteins ABCC4 (MRP4) and ABCC5 (MRP5), have been shown to confer resistance by actively pumping thiopurines out of the cell.[17]

Quantitative Data on 6-MP Transport

The affinity (Km) and rate (Vmax) of transport, along with the inhibition constant (Ki) for various compounds, are crucial for understanding the dynamics of 6-MP uptake. The tables below summarize key kinetic data from published studies.

Table 1: Kinetic Parameters for ENBT1 (SLC43A3)-Mediated 6-MP Transport

| Cell Line / System | Parameter | Value (µM) | Reference |

|---|---|---|---|

| SLC43A3-transfected HEK293 | Km for [14C]6-MP | 163 ± 126 | [15] |

| SUP-B15 (Leukemia) | Km for 6-MP | 133 ± 53 | [2] |

| SLC43A3-transfected HEK293 | Ki of 6-Thioguanine (B1684491) | 67 ± 30 | [15] |

| SLC43A3-transfected HEK293 | Ki of 6-Methylmercaptopurine | 73 ± 20 | [15] |

| SLC43A3-transfected HEK293 | Ki of Decynium-22 | 1.0 ± 0.4 | [15] |

| SLC43A3-transfected HEK293 | Ki of Adenine | 25 ± 9 |[18] |

Table 2: Kinetic Parameters for ENT-Mediated 6-MP Transport in Rat Cell Lines

| Cell Line | Parameter | Value (µM) | Reference |

|---|---|---|---|

| TR-TBT 18d-1 (Rat Syncytiotrophoblast) | Km for [14C]6-MP | 198 | [19] |

| TR-TBT 18d-2 (Rat Syncytiotrophoblast) | Km for [14C]6-MP | 250 |[19] |

Note: Data for rat cell lines may not be directly extrapolated to human systems but provides valuable comparative insights into the transport mechanism.

Experimental Protocols

Accurate characterization of 6-MP transport relies on robust experimental methodologies. Below are detailed protocols for two fundamental assays.

Protocol for Radiolabeled 6-MP Cellular Uptake Assay

This assay directly measures the rate of 6-MP entry into cells and is the gold standard for transport kinetic studies.

Methodology:

-

Cell Culture: Plate cells (e.g., transporter-transfected HEK293 cells or target cancer cell lines) in 24- or 96-well plates and grow to near confluence.[20]

-

Preparation: On the day of the assay, aspirate the growth medium and wash the cell monolayers twice with a pre-warmed (37°C) transport buffer, such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.[20]

-

Pre-incubation: Add transport buffer, with or without a known inhibitor (for determining non-specific uptake), to each well and incubate for 10-30 minutes at 37°C.[17][20]

-

Initiation: Start the uptake by adding the transport buffer containing [14C]6-MP at the desired concentration. For kinetic studies, a range of concentrations spanning the expected Km value should be used.

-

Incubation: Incubate the plate for a short, defined period (e.g., 1-5 minutes) to ensure measurement of the initial uptake rate.

-

Termination: Stop the transport by rapidly aspirating the radioactive solution and immediately washing the cells three times with ice-cold phosphate-buffered saline (PBS).[20]

-

Lysis and Quantification: Lyse the cells in each well (e.g., using a lysis buffer or 0.1M NaOH). Transfer the lysate to a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well. Plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol for HPLC Analysis of Intracellular Thiopurine Metabolites

This method is used to measure the levels of intracellular TIMP, TGNs, and other metabolites, providing a direct readout of the metabolic consequences of 6-MP uptake. Red blood cells (RBCs) are often used as a surrogate for target cells.

Methodology:

-

Sample Collection and Preparation: Collect whole blood in a heparinized tube. Isolate RBCs by centrifugation. A precise number of cells (e.g., 8 x 108) is aliquoted for analysis.[21]

-

Lysis and Protein Precipitation: Lyse the RBCs and precipitate proteins by adding a strong acid, such as perchloric acid. Dithiothreitol (DTT) is added to protect the sulfhydryl groups on the thiopurine metabolites from oxidation.[21][22] Centrifuge to pellet the precipitated protein.

-

Acid Hydrolysis: Transfer the supernatant to a new tube and heat at 100°C for 45-60 minutes.[21] This step hydrolyzes the thio-nucleotides (TIMP, TGNs) to their respective purine bases (6-mercaptopurine, 6-thioguanine), which can be readily separated by reverse-phase HPLC.

-

HPLC Analysis:

-

Injection: Inject a defined volume of the cooled, hydrolyzed supernatant directly onto the HPLC system.[21]

-

Separation: Use a C18 reverse-phase column.

-

Mobile Phase: Elute the metabolites using an isocratic or gradient mobile phase, typically consisting of an aqueous phosphate (B84403) buffer with a small percentage of an organic modifier like methanol (B129727) or acetonitrile.[21][22]

-

Detection: Monitor the column effluent using a UV detector, typically at wavelengths around 322-342 nm.

-

-

Quantification: Calculate the concentration of each metabolite by comparing its peak area to that of a known concentration of standards run under the same conditions. An internal standard is often used to account for variations in extraction and injection.

Downstream Signaling and Cytotoxic Effects

The cellular uptake of 6-MP and its conversion to TIMP initiates the downstream effects that are crucial for its therapeutic action. The primary mechanisms are the inhibition of de novo purine synthesis and the incorporation of TGNs into nucleic acids.

-

Inhibition of Purine Synthesis: MeTIMP, derived from TIMP, is a powerful inhibitor of the enzyme phosphoribosyl pyrophosphate (PRPP) amidotransferase, the rate-limiting enzyme in the de novo purine synthesis pathway.[5] This leads to a depletion of the cell's natural purine nucleotide pool, hindering DNA replication and cell proliferation.

-

DNA and RNA Incorporation: TGNs, particularly 6-thioguanosine (B559654) triphosphate (TGTP) and deoxy-6-thioguanosine triphosphate (dGTP), are incorporated into RNA and DNA, respectively.[3] This incorporation disrupts the structure and function of nucleic acids, triggers DNA mismatch repair pathways, and ultimately leads to cell cycle arrest and apoptosis.[5]

Conclusion and Future Directions

The cellular uptake of 6-mercaptopurine is the critical entry point for the entire thiopurine metabolic pathway, culminating in the formation of the active metabolite TIMP and its cytotoxic derivatives. A comprehensive understanding of the transporters involved—primarily ENTs, CNTs, and the newly characterized ENBT1—is essential for drug development professionals and researchers. The kinetic data clearly indicate that transporter expression levels can significantly impact drug uptake and, consequently, cytotoxicity.

Future research should focus on several key areas:

-

Pharmacogenomics of Transporters: Investigating how genetic polymorphisms in SLC29, SLC28, and SLC43A3 genes affect 6-MP uptake and patient response.

-

Transporter-Mediated Drug Interactions: Characterizing how co-administered drugs may inhibit or induce 6-MP transporters, leading to altered efficacy or toxicity.

-

Targeted Drug Delivery: Developing novel strategies to enhance 6-MP delivery to target cells by specifically engaging high-affinity transporters or bypassing efflux mechanisms.

By continuing to unravel the complexities of thiopurine transport, the scientific community can pave the way for more personalized and effective treatment regimens, maximizing therapeutic benefit while minimizing adverse effects for patients with cancer and autoimmune diseases.

References

- 1. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ITC Recommendations for Transporter Kinetic Parameter Estimation and Translational Modeling of Transport-Mediated PK and DDIs in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Systemic inhibition of de novo purine biosynthesis prevents weight gain and improves metabolic health by increasing thermogenesis and decreasing food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dose-dependent kinetics of orally administered 6-mercaptopurine in children with leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. Anticancer nucleobase analogues 6-mercaptopurine and 6-thioguanine are novel substrates for equilibrative nucleoside transporter 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Involvement of the concentrative nucleoside transporter 3 and equilibrative nucleoside transporter 2 in the resistance of T-lymphoblastic cell lines to thiopurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. STUDIES ON THE FORMATE ACTIVATING ENZYME: KINETICS OF 6-MERCAPTOPURINE INHIBITION AND STABILIZATION OF THE ENZYME - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of 6-Mercaptopurine Transport by the SLC43A3-Encoded Nucleobase Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Impact of SLC43A3/ENBT1 Expression and Function on 6-Mercaptopurine Transport and Cytotoxicity in Human Acute Lymphoblastic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Functional comparison of human and murine equilibrative nucleobase transporter 1 | PLOS One [journals.plos.org]

- 19. 6-Mercaptopurine transport by equilibrative nucleoside transporters in conditionally immortalized rat syncytiotrophoblast cell lines TR-TBTs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. researchgate.net [researchgate.net]

- 22. Improved HPLC methodology for monitoring thiopurine metabolites in patients on thiopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Mechanism of Action of Thioinosine Monophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular and molecular mechanisms of thioinosine monophosphate (TIMP), a central metabolite in the action of thiopurine drugs. Thiopurines, including azathioprine (B366305) (AZA) and 6-mercaptopurine (B1684380) (6-MP), are critical immunosuppressive and cytotoxic agents used in the treatment of autoimmune diseases, organ transplantation, and acute lymphoblastic leukemia.[1][2] Their therapeutic effects are mediated through a complex intracellular metabolic pathway that culminates in the formation of TIMP and its subsequent active metabolites, which profoundly disrupt cellular processes.

The Thiopurine Metabolic Pathway: Bioactivation and Inactivation

Thiopurine drugs are administered as inactive prodrugs that require intracellular conversion to exert their pharmacological effects.[2][3] Azathioprine is first converted, largely non-enzymatically, to 6-mercaptopurine (6-MP).[4][5][6] From this point, 6-MP is metabolized through three competing enzymatic pathways that determine the balance between therapeutic efficacy and potential toxicity.

-

Anabolic Pathway (Activation): The key activation step is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-MP into This compound (TIMP) .[1][3][7] This is the central hub of the metabolic cascade. TIMP is subsequently converted through a series of enzymatic steps into 6-thioguanine (B1684491) nucleotides (6-TGNs), the primary active metabolites responsible for cytotoxicity.[2][4]

-

Catabolic Pathway (Inactivation via Methylation): The enzyme thiopurine S-methyltransferase (TPMT) methylates 6-MP to form 6-methylmercaptopurine (B131649) (6-MMP) and also methylates TIMP to form methylthis compound (meTIMP).[1][3][8] These methylated metabolites are generally considered inactive or less active, and this pathway serves to detoxify the thiopurines.[1][9] Genetic polymorphisms in the TPMT gene lead to variable enzyme activity, significantly impacting drug toxicity.[8][10][11]

-

Catabolic Pathway (Inactivation via Oxidation): Xanthine oxidase (XO) oxidizes 6-MP into the inactive metabolite 6-thiouric acid.[1] Co-administration of XO inhibitors like allopurinol (B61711) can block this pathway, shunting more 6-MP towards the production of active TIMP and 6-TGNs, thereby increasing both efficacy and the risk of toxicity.[4][12]

Core Mechanisms of Action

TIMP itself, along with its downstream metabolites, exerts cytotoxic and immunosuppressive effects through three primary, interconnected mechanisms.

Inhibition of De Novo Purine (B94841) Synthesis

The de novo synthesis pathway is a multi-step process that builds purine nucleotides (adenosine monophosphate - AMP, and guanosine (B1672433) monophosphate - GMP) from simple precursors.[13][14][15] This pathway is particularly crucial for rapidly proliferating cells, such as activated lymphocytes, which have a high demand for nucleic acid building blocks.[4]

The methylated metabolite of TIMP, methylthis compound (meTIMP), is a potent inhibitor of the enzyme phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase).[7][16] This enzyme catalyzes the rate-limiting step in the de novo purine synthesis pathway.[7] By blocking this crucial step, meTIMP leads to a depletion of the intracellular pool of AMP and GMP, which are essential for DNA and RNA synthesis.[4][7] This antimetabolic effect effectively halts the proliferation of immune cells, contributing significantly to the immunosuppressive action of thiopurines.[4][16]

Incorporation into DNA and RNA

TIMP is sequentially phosphorylated to thioinosine triphosphate (TITP) and also converted into various 6-thioguanine nucleotides (6-TGNs), including 6-thioguanine triphosphate (6-TGTP) and deoxy-6-thioguanine triphosphate (dGTP).[2][3] These molecules are "fraudulent" nucleotides, structurally mimicking the natural purine nucleotides guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[7]

Cellular polymerases mistakenly incorporate these thiopurine analogs into newly synthesized RNA (6-TGTP) and DNA (dGTP) during replication and transcription.[3][7][17] The incorporation of these altered bases disrupts the normal structure and function of nucleic acids, leading to:

-

Faulty Replication and Transcription: The presence of thioguanine in the DNA template can lead to errors during replication.[3][7]

-

DNA Strand Breaks: The cell's mismatch repair (MMR) system recognizes the incorporated thioguanine as damage, but its attempts to repair it can be futile and lead to DNA strand breaks.[2][18]

-

Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle checkpoints and ultimately induces programmed cell death (apoptosis).[3][19]

Induction of T-Cell Apoptosis via Rac1 Signaling

Beyond its effects on nucleic acids, a key mechanism for the immunosuppressive action of thiopurines involves the direct modulation of intracellular signaling pathways in T-lymphocytes. The active metabolite 6-TGTP has been shown to bind to the small GTPase Rac1.[1][6][18]

Normally, upon T-cell activation, Rac1 is activated and initiates a signaling cascade that leads to the upregulation of anti-apoptotic proteins like Bcl-xL.[6] However, when 6-TGTP binds to Rac1, it prevents its activation.[6][18] This blockade of the Rac1 signaling pathway inhibits the expression of crucial survival signals, thereby promoting apoptosis in activated T-cells.[2][6] This mechanism is thought to be central to the specific immunosuppressive effects seen in autoimmune diseases.

Quantitative Data and Clinical Monitoring

The significant inter-individual variability in thiopurine metabolism, primarily due to TPMT genetic polymorphisms, necessitates therapeutic drug monitoring (TDM) to optimize dosing and minimize toxicity.[20]

Table 1: TPMT Phenotypes and Dosing Recommendations

| TPMT Phenotype | Prevalence (Caucasian) | TPMT Activity | Recommended Dose Adjustment | Risk of Myelosuppression |

| Normal/High Metabolizer | ~90% | Normal | Standard dose | Low |

| Intermediate Metabolizer | ~10% | Decreased | Reduce dose by 30-70% | Intermediate |

| Poor Metabolizer | ~0.3% | Low / Absent | Reduce dose by ~90% or use alternative | Very High |

| Data sourced from St. Jude Children's Research Hospital and other clinical guidelines.[10][11] |

Table 2: Therapeutic Ranges for Thiopurine Metabolites in Red Blood Cells (RBCs)

| Metabolite | Therapeutic Range (IBD) | Association with Toxicity |

| 6-Thioguanine Nucleotides (6-TGNs) | 230 - 450 pmol / 8 x 10⁸ RBC | Levels > 450 associated with myelosuppression |

| 6-Methylmercaptopurine (6-MMP) | < 5,700 pmol / 8 x 10⁸ RBC | Levels > 5,700 associated with hepatotoxicity |

| Therapeutic ranges can vary by institution and clinical context. Data sourced from clinical pharmacogenetics literature.[21] |

Experimental Protocols

Quantification of 6-TGN and 6-MMP in Red Blood Cells

The standard method for monitoring thiopurine metabolites involves their quantification from red blood cells (RBCs), which serve as a surrogate for nucleated cells. High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical methods.[20][22]

General Protocol Outline:

-

Sample Collection: Collect whole blood in an EDTA anticoagulant tube.[23]

-

RBC Isolation: Centrifuge the whole blood to separate plasma and the buffy coat from the RBC pellet. Wash the RBCs with an isotonic saline solution.[20][22]

-

Cell Lysis: Lyse the washed RBCs, typically with water or a buffer, to release the intracellular metabolites.[20]

-

Protein Precipitation: Add an acid (e.g., perchloric acid) to the lysate to precipitate proteins, which are then removed by centrifugation.[22]

-

Hydrolysis: Heat the supernatant to hydrolyze the thiopurine nucleotides (which exist as mono-, di-, and tri-phosphates) down to their respective purine bases (e.g., 6-thioguanine).[20][23] This step is crucial as it allows for the measurement of the total 6-TGN pool.

-

LC-MS/MS Analysis: Inject the final prepared supernatant into an LC-MS/MS system for separation and quantification against known standards.[20]

Conclusion

The mechanism of action of this compound and its metabolites is multifaceted, involving the disruption of fundamental cellular processes. By inhibiting de novo purine synthesis, being incorporated into DNA and RNA, and inducing T-cell apoptosis through the Rac1 signaling pathway, these compounds effectively suppress the proliferation of rapidly dividing cells, particularly the lymphocytes central to immune responses. A thorough understanding of this complex metabolic and pharmacological network, coupled with quantitative monitoring of metabolites and genetic testing for key enzymes like TPMT, is essential for the safe and effective clinical application of thiopurine drugs.

References

- 1. Thiopurine methyltransferase: a paradigm of pharmacogenetics - Clinical Laboratory int. [clinlabint.com]

- 2. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Tisopurine? [synapse.patsnap.com]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. JCI - Azathioprine: old drug, new actions [jci.org]

- 6. Azathioprine: old drug, new actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]

- 8. Thiopurine methyltransferase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Thiopurine Methyltransferase (TPMT) | St. Jude Research [stjude.org]

- 11. Thiopurine Methyltransferase Activity and Thiopurine Metabolites in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Azathioprine - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. immunogenetics.nl [immunogenetics.nl]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Pharmacogenetics of thiopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Thioinosine Monophosphate in Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioinosine monophosphate (TIMP) is a key intracellular metabolite of thiopurine drugs such as azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG). These drugs are widely used as immunosuppressants in organ transplantation and for treating autoimmune diseases, as well as in cancer chemotherapy. The therapeutic and toxic effects of thiopurines are mediated through their conversion to active metabolites, primarily thioguanine nucleotides (TGNs). TIMP is a central precursor in the metabolic pathway leading to the formation of TGNs. Therefore, accurate quantification of TIMP and other thiopurine metabolites in cell lysates is crucial for therapeutic drug monitoring (TDM), optimizing drug dosage, minimizing toxicity, and advancing research into the mechanisms of thiopurine action.

This document provides detailed application notes and protocols for the quantification of TIMP and related thiopurine metabolites in cell lysates using high-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Thiopurine Metabolic Pathway

The metabolic conversion of thiopurine prodrugs to their active cytotoxic forms is a complex process involving several enzymatic steps. A simplified representation of this pathway is illustrated below. Azathioprine is first converted to 6-MP, which is then metabolized via three competing pathways. One pathway, catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HPRT), leads to the formation of TIMP. TIMP is then further metabolized to the active thioguanine nucleotides (TGNs), which can be incorporated into DNA and RNA, leading to cytotoxicity.[1] Competing pathways involve the methylation of 6-MP by thiopurine S-methyltransferase (TPMT) to the inactive metabolite 6-methylmercaptopurine (B131649) (6-MMP), and the oxidation of 6-MP by xanthine (B1682287) oxidase (XO) to thiouric acid.

Experimental Protocols

The quantification of TIMP and other thiopurine nucleotides in cell lysates typically involves cell harvesting and counting, cell lysis, protein precipitation, and subsequent analysis by HPLC-UV or LC-MS/MS. The following protocols provide a general framework that can be adapted to specific cell types and experimental needs.

Protocol 1: Sample Preparation from Cultured Cells

This protocol outlines the steps for preparing cell lysates from cultured cells for the analysis of thiopurine metabolites.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Trypsin-EDTA (for adherent cells)

-

Cell culture medium

-

Hemocytometer or automated cell counter

-

Microcentrifuge tubes, pre-chilled

-

Perchloric acid (HClO₄), 0.7 M, ice-cold

-

Dithiothreitol (DTT), 0.2 M, freshly prepared

-

Deionized water

-

Microcentrifuge

Procedure:

-

Cell Harvesting:

-

Suspension cells: Transfer the cell suspension to a centrifuge tube.

-

Adherent cells: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with cell culture medium and transfer the cell suspension to a centrifuge tube.

-

-

Cell Counting and Washing:

-

Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in a known volume of ice-cold PBS.

-

Take an aliquot for cell counting using a hemocytometer or an automated cell counter.

-

Centrifuge the remaining cell suspension at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet twice more with ice-cold PBS.

-

-

Cell Lysis and Protein Precipitation:

-

Resuspend the washed cell pellet in a specific volume of deionized water to achieve a desired cell concentration (e.g., 8 x 10⁸ cells/mL).

-

To 100 µL of the cell suspension, add 65 µL of 0.2 M DTT and 100 µL of 0.7 M ice-cold perchloric acid.[2]

-

Vortex the mixture vigorously for 30 seconds to ensure complete cell lysis and protein precipitation.

-

-

Supernatant Collection:

-

Centrifuge the mixture at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the acidic supernatant to a new pre-chilled microcentrifuge tube. This supernatant contains the thiopurine nucleotides.

-

-

Hydrolysis (for total thioguanine and methylmercaptopurine quantification):

-

For methods that measure the total concentration of thioguanine nucleotides (TGNs) and methylmercaptopurine nucleotides (MMPNs), the nucleotides in the supernatant are hydrolyzed to their corresponding bases (6-thioguanine and 6-methylmercaptopurine).

-

Heat the acidic supernatant at 100°C for 60 minutes.[2]

-

After heating, cool the sample on ice.

-

The sample is now ready for injection into the HPLC or LC-MS/MS system.

-

Protocol 2: Quantification by HPLC-UV

This protocol describes a high-performance liquid chromatography method with UV detection for the simultaneous quantification of 6-thioguanine (from hydrolyzed TGNs) and 6-methylmercaptopurine (from hydrolyzed MMPNs).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., Purospher RP-18e, 150 x 4.6 mm).[2]

-

Mobile Phase: A gradient of 0.02 M KH₂PO₄ (Solvent A) and Methanol (B129727) (Solvent B).[2]

-

Gradient: Start with 100% A, ramp to 80% A / 20% B over 12 minutes, return to 100% A at 15 minutes, and re-equilibrate until 22 minutes.[2]

-

-

Flow Rate: 0.85 mL/min.[2]

-

Injection Volume: 50 µL.[2]

-

Detection Wavelengths: 342 nm for 6-thioguanine and 304 nm for the derivative of 6-methylmercaptopurine.[2]

Procedure:

-

Standard Preparation: Prepare a series of calibration standards of 6-thioguanine and 6-methylmercaptopurine in the same acidic matrix as the samples.

-

Sample Analysis: Inject the hydrolyzed sample supernatant and the calibration standards into the HPLC system.

-

Data Analysis: Identify and quantify the peaks corresponding to 6-thioguanine and 6-methylmercaptopurine based on their retention times and the calibration curves. Express the concentrations in pmol per 8 x 10⁸ cells.

Protocol 3: Quantification by LC-MS/MS

This protocol provides a more sensitive and specific method using liquid chromatography-tandem mass spectrometry for the quantification of thiopurine metabolites.

Instrumentation and Conditions:

-

LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reverse-phase column.

-

Mobile Phase: Gradient elution with methanol and water.

-

Injection Volume: 5 µL.[3]

-

Ionization Mode: Positive electrospray ionization (ESI+).[3]

-

MRM Transitions:

Procedure:

-

Standard and Sample Preparation: Prepare calibration standards and process cell lysate samples as described in Protocol 1. The use of stable isotope-labeled internal standards is highly recommended.

-

Sample Analysis: Inject the prepared samples and standards into the LC-MS/MS system.

-

Data Analysis: Quantify the analytes using the selected MRM transitions and the calibration curves generated from the standards.

Experimental Workflow Diagram

The overall experimental workflow for the quantification of thiopurine metabolites in cell lysates is depicted below.

Data Presentation

The following tables summarize typical quantitative data and performance characteristics for the analytical methods described.

Table 1: Performance Characteristics of HPLC-UV and LC-MS/MS Methods

| Parameter | HPLC-UV Method | LC-MS/MS Method | Reference |

| Analyte | 6-TGN & 6-MMPN | 6-TGN & 6-MMPN | |

| Lower Limit of Quantification (LLOQ) | 6-TGN: 300 nM6-MMPN: 3000 nM | 6-TGN: 0.1-0.2 µmol/L6-MMPN: 0.5-4 µmol/L | [4][5] |

| Linearity Range | 6-TGN: 300–12,000 nM6-MMPN: 3000–60,000 nM | 6-TGN: 0.1–10 µmol/L6-MMPN: 0.5–100 µmol/L | [4][6] |

| Intra-day Precision (%CV) | < 15% | < 10% | [7] |

| Inter-day Precision (%CV) | < 15% | < 10% | [7][8] |

| Accuracy (%) | 40.2 to 114.0% (relative) | 95-105% | [7][8] |

| Extraction Recovery (%) | Not always reported | 6-TGN: ~71-75%6-MMPN: ~96-102% | [6] |

Table 2: Typical Intracellular Concentrations of Thiopurine Metabolites

| Metabolite | Cell Type/Context | Concentration Range | Reference |

| 6-Thioguanine Nucleotides (6-TGN) | Erythrocytes (IBD patients) | Therapeutic range: 235–450 pmol/8x10⁸ cells | [4] |

| Erythrocytes (IBD patients) | Risk of leukopenia: >450 pmol/8x10⁸ cells | [6] | |

| 6-Methylmercaptopurine Nucleotides (6-MMPN) | Erythrocytes (IBD patients) | Risk of hepatotoxicity: >5700 pmol/8x10⁸ cells | [4] |

| This compound (TIMP) | Human Hepatocytes (in vitro) | Most abundant metabolite (40.3-57.1% of total) | [9] |

| Total Thiopurine Metabolites | Human Hepatocytes (in vitro) | 83.6 - 469.9 pmol/million cells | [9] |

Conclusion

The accurate quantification of this compound and other thiopurine metabolites in cell lysates is essential for both clinical management and basic research. The protocols and data presented in these application notes provide a comprehensive guide for researchers and clinicians to establish and validate robust analytical methods. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, specificity, and available instrumentation. By carefully following these guidelines, researchers can obtain reliable and reproducible data to advance our understanding of thiopurine pharmacology and improve patient outcomes.

References

- 1. ClinPGx [clinpgx.org]

- 2. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of Thiopurine Nucleotides in Erythrocytes and Clinical Application to Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ukm.my [ukm.my]

- 8. mdpi.com [mdpi.com]

- 9. arts.units.it [arts.units.it]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Thioinosine Monophosphate

Introduction